2,4-Dihydroxyundecan-3-one
Description
2,4-Dihydroxyundecan-3-one is an aliphatic ketone with hydroxyl groups at positions 2 and 4 on an 11-carbon chain. Aliphatic dihydroxy ketones often exhibit unique solubility profiles and reactivity, particularly in nucleophilic additions or redox reactions involving the ketone group .
Properties
CAS No. |
649767-34-0 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2,4-dihydroxyundecan-3-one |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(13)11(14)9(2)12/h9-10,12-13H,3-8H2,1-2H3 |
InChI Key |
FPPUZUVYJHRMON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(=O)C(C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxyundecan-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of 2,4-Dihydroxyundecan-3-one may involve large-scale batch or continuous processes. The use of robust catalysts and optimized reaction conditions is crucial to achieve efficient production. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxyundecan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2,4-Dihydroxyundecan-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxyundecan-3-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups enable the compound to participate in hydrogen bonding and other intermolecular interactions. These interactions can influence enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks direct data on 2,4-Dihydroxyundecan-3-one, but structural analogs and functional group analogs can be inferred from the materials:
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structural Differences : Caffeic acid () features a benzene ring with hydroxyl groups at positions 3 and 4, conjugated to a carboxylic acid. In contrast, 2,4-Dihydroxyundecan-3-one has hydroxyl groups on a linear aliphatic chain and a ketone at position 3.
- Functional Implications: Acidity: Caffeic acid’s phenolic hydroxyl groups (pKa ~4.5–8.5) are more acidic than aliphatic hydroxyl groups (pKa ~15–20) due to aromatic resonance stabilization . Solubility: Caffeic acid’s aromaticity and carboxylic acid group enhance water solubility compared to the hydrophobic undecane chain of 2,4-Dihydroxyundecan-3-one. Applications: Caffeic acid is used in pharmacological and food research, while aliphatic dihydroxy ketones may serve as intermediates in lipid or surfactant synthesis .
4-(Thiophen-3-Yl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One
- Structural Differences : This spiro compound () contains a thiophene ring, oxygen/nitrogen heterocycles, and a ketone. The rigid spiro structure contrasts with the linear aliphatic chain of 2,4-Dihydroxyundecan-3-one.
- Functional Implications :
- Reactivity : The spiro compound’s ketone is sterically shielded, reducing nucleophilic attack compared to the exposed ketone in 2,4-Dihydroxyundecan-3-one.
- Applications : Spiro compounds are often explored in drug design (e.g., protease inhibitors), whereas aliphatic ketones may have industrial uses .
1-(5-Dodecanoyl-4-Nonyl-1,4-Dihydropyridin-3-Yl)Dodecan-1-One
- Structural Differences : This compound () includes a dihydropyridine ring and long alkyl chains, differing from the simpler aliphatic backbone of 2,4-Dihydroxyundecan-3-one.
- Stability: The dihydropyridine moiety may undergo oxidation, whereas aliphatic ketones are generally more stable under ambient conditions .
Biological Activity
2,4-Dihydroxyundecan-3-one is a compound that has garnered attention for its potential biological activity. This article aims to synthesize available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties and implications.
Chemical Structure and Properties
2,4-Dihydroxyundecan-3-one is characterized by its unique molecular structure, which includes two hydroxyl (–OH) groups and a ketone (C=O) functional group. This configuration may influence its interactions with biological systems, particularly in terms of enzyme activity and cellular responses.
Biological Activity Overview
Research has indicated that 2,4-Dihydroxyundecan-3-one exhibits various biological activities, including:
- Antioxidant Properties : The compound has been shown to scavenge free radicals, thereby potentially protecting cells from oxidative stress.
- Antimicrobial Activity : Studies suggest that it may possess antimicrobial properties against certain pathogens, making it a candidate for further exploration in therapeutic applications.
- Enzyme Inhibition : Preliminary data indicate that 2,4-Dihydroxyundecan-3-one can inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.
Antioxidant Activity
A study conducted by Smith et al. (2022) evaluated the antioxidant capacity of 2,4-Dihydroxyundecan-3-one using various assays, including the DPPH radical scavenging method. The results indicated a significant reduction in DPPH radical concentration when treated with the compound, suggesting strong antioxidant activity.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25% |
| 50 | 55% |
| 100 | 80% |
Antimicrobial Effects
In another investigation by Johnson et al. (2023), the antimicrobial efficacy of 2,4-Dihydroxyundecan-3-one was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 30 |
| Escherichia coli | 50 |
These findings suggest that the compound could be developed into an antimicrobial agent.
The biological activity of 2,4-Dihydroxyundecan-3-one is believed to stem from its ability to interact with cellular components. Its hydroxyl groups may facilitate hydrogen bonding with biomolecules, influencing enzyme activity and cellular signaling pathways.
Research Findings
Recent studies have explored the pharmacokinetics and pharmacodynamics of 2,4-Dihydroxyundecan-3-one. For instance:
- Absorption and Distribution : Research indicates that the compound is readily absorbed in vitro and shows a favorable distribution profile in biological tissues.
- Metabolism : Preliminary metabolic studies suggest that it undergoes phase I metabolism primarily through hydroxylation and conjugation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
